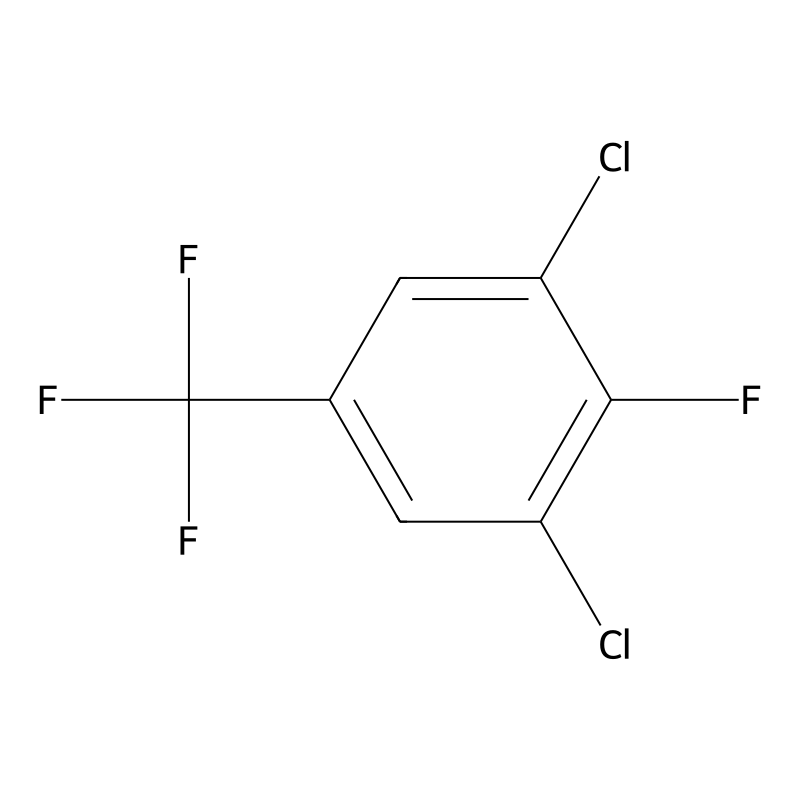

3,5-Dichloro-4-fluorobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,5-Dichloro-4-fluorobenzotrifluoride (3,5-DC4FBT) is a fluorinated aromatic compound with the chemical formula C7H2Cl2F4. It can be synthesized through various methods, including the Schiemann reaction and the direct fluorination of chlorobenzene derivatives. Research has explored its synthesis using different catalysts and reaction conditions to optimize yield and purity [, ].

Potential Applications:

Research suggests that 3,5-DC4FBT possesses properties that make it potentially valuable in various scientific fields:

- Pharmaceutical Research: Due to its unique structure and properties, 3,5-DC4FBT has been investigated as a potential building block for the development of novel pharmaceuticals. Studies have explored its use in the synthesis of potential antitumor agents and other biologically active compounds [, ].

- Material Science: 3,5-DC4FBT's fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. Research has explored its potential use in the development of new materials like liquid crystals, polymers, and electronic materials [, ].

3,5-Dichloro-4-fluorobenzotrifluoride is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring that is also substituted with three trifluoromethyl groups. Its molecular formula is C₇Cl₂F₄, and it exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and material science.

- Chlorination: 3,5-Dichloro-4-fluorobenzotrifluoride can undergo further chlorination under specific conditions to yield more chlorinated derivatives.

- Fluorination: It can react with alkali metal fluorides to introduce additional fluorine atoms, forming compounds such as 3-chloro-4,5-difluorobenzotrifluoride .

- Nitration and Reduction: The compound can be nitrated to introduce nitro groups, followed by reduction processes to yield amines or other functional groups .

Several methods have been developed for synthesizing 3,5-dichloro-4-fluorobenzotrifluoride:

- Chloro-Denitration: The compound can be synthesized from 4-chloro-3,5-dinitrobenzotrifluoride through a chloro-denitration process involving the use of alkali metal fluorides at elevated temperatures .

- Vapor Phase Reactions: Continuous vapor phase reactions involving 4-fluoro-3-nitrobenzotrifluoride and chlorine gas have been reported to yield high purity levels of the compound .

- Diazotization: Another method includes the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by subsequent reactions .

3,5-Dichloro-4-fluorobenzotrifluoride has various applications:

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.

- Agricultural Chemicals: Due to its potential biological activity, it may be explored as a candidate for developing herbicides or pesticides.

- Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials or coatings.

Several compounds share structural similarities with 3,5-dichloro-4-fluorobenzotrifluoride. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-fluorobenzotrifluoride | C₇ClF₃ | Contains only one chlorine atom |

| 3-Chloro-4,5-difluorobenzotrifluoride | C₇ClF₄ | Has an additional fluorine atom |

| 3,5-Dibromo-4-fluorobenzotrifluoride | C₇Br₂F₃ | Contains bromine instead of chlorine |

| 3-Fluoro-4-chlorobenzotrifluoride | C₇ClF₄ | Different halogen substitution pattern |

The uniqueness of 3,5-dichloro-4-fluorobenzotrifluoride lies in its specific arrangement of chlorine and fluorine atoms, which influences its chemical reactivity and potential applications compared to similar compounds. The presence of both chlorine atoms at the meta positions relative to the trifluoromethyl group enhances its stability and reactivity profile in synthetic chemistry.

The preparation of 3,5-dichloro-4-fluorobenzotrifluoride begins with systematic halogenation protocols that establish the necessary substitution patterns on the benzene ring. The foundational approach involves the sequential introduction of halogen atoms through electrophilic aromatic substitution mechanisms [3]. The halogenation process typically employs benzotrifluoride derivatives as starting materials, which undergo controlled chlorination and fluorination sequences.

The initial halogenation step involves the treatment of benzotrifluoride precursors with chlorinating agents under carefully controlled conditions [3]. The reaction proceeds through the formation of a strong electrophile, followed by the attack of benzene pi electrons to form a sigma complex intermediate, and subsequent deprotonation to restore aromaticity [3]. The regioselectivity of halogenation is influenced by the electron-withdrawing nature of the trifluoromethyl group, which directs incoming electrophiles to specific positions on the aromatic ring.

Advanced halogenation protocols utilize metal halide catalysts to enhance reaction efficiency and selectivity [4]. The process involves vapor-phase fluorination where halogenated benzene compounds react with anhydrous hydrogen fluoride in the presence of specialized fluorination catalysts [4]. Operating temperatures typically range from 200°C to 280°C, with reaction times adjusted based on the catalyst quantity and feed rates [4].

The halogenation sequence can be optimized through the use of phase transfer catalysts, which facilitate the interaction between organic substrates and inorganic halogenating agents [5]. Tetraphenylphosphonium bromide and similar quaternary phosphonium compounds serve as effective phase transfer agents, enabling efficient halogen exchange reactions under mild conditions [5].

Catalytic Fluorination Techniques and Selectivity Optimization

Catalytic fluorination represents the most critical step in the synthesis of 3,5-dichloro-4-fluorobenzotrifluoride, requiring sophisticated catalyst systems to achieve high selectivity and yield. The fluorination process employs potassium fluoride as the primary fluorinating agent, often in combination with polar aprotic solvents such as N,N-dimethylformamide or sulforane [5] [6].

The catalytic system optimization involves multiple parameters including temperature control, solvent selection, and catalyst loading. Research has demonstrated that pentachlorobenzonitrile can be effectively fluorinated using potassium fluoride in sulforane at temperatures of 170-180°C for six hours, achieving yields of 81.3% with 96% selectivity [5]. Alternative approaches utilizing tetrachloroisophthalonitrile in N,N-dimethylformamide at 110°C for one hour produce yields of 89.7% with 97% selectivity [5].

Advanced fluorination techniques incorporate cesium fluoride as a co-catalyst to accelerate halogenation exchange reactions [6]. The addition of cesium fluoride in quantities ranging from 0.1% to 10% by weight based on potassium fluoride significantly enhances reaction rates and improves overall process efficiency [6]. The mechanism involves the formation of more reactive fluoride species that facilitate the displacement of chlorine atoms from the aromatic substrate.

The selectivity optimization in catalytic fluorination requires precise control of reaction temperature and residence time [6]. Studies have shown that maintaining reaction temperatures between 196°C and 206°C in the presence of N-methyl-2-pyrrolidone minimizes the formation of undesirable over-fluorinated byproducts such as trifluorobenzotrifluoride [6]. The product distribution can be further optimized by controlling the vapor temperature during distillative removal, maintaining conditions between the boiling points of starting material and desired product [6].

Continuous fluorination processes offer enhanced control over reaction parameters and improved product consistency [7]. Industrial implementations utilize liquid-liquid fluorination as the primary reaction mode, with gas-liquid fluorination systems connected in series to maximize hydrogen fluoride utilization and reduce waste generation [7]. These integrated systems achieve superior hydrogen fluoride conversion rates while minimizing environmental impact through reduced exhaust gas fluoride content [7].

Large-Scale Manufacturing Processes: Batch vs Continuous Flow Systems

The industrial production of 3,5-dichloro-4-fluorobenzotrifluoride can be accomplished through either batch or continuous flow manufacturing approaches, each offering distinct advantages and limitations for large-scale operations [8]. The selection between these methodologies depends on production volume requirements, capital investment constraints, and quality specifications.

Batch processing systems provide operational flexibility and are well-suited for multi-product facilities requiring frequent changeovers [8]. The traditional batch approach involves charging all reactants into a single vessel and allowing the reaction to proceed under controlled conditions with stepwise reagent additions and real-time monitoring [8]. Batch systems excel in exploratory synthesis and processes requiring frequent condition changes, offering proven flexibility and ease of use [8].

However, batch processing faces significant challenges during scale-up operations [8]. The scaling of benzotrifluoride synthesis from laboratory to production scale requires careful consideration of heat transfer efficiency, mixing dynamics, and mass transfer limitations [9]. Research has demonstrated that maintaining constant Westerterp numbers during scale-up helps preserve reaction selectivity and safety margins when transitioning from pilot-scale to industrial reactors [9].

Continuous flow systems offer superior advantages for large-scale benzotrifluoride production, particularly in terms of process control and safety management [8]. Flow chemistry provides unmatched precision over reaction conditions including residence time, temperature gradients, and mixing efficiency [8]. The continuous approach enables seamless scalability through increased flow rates or parallel reactor operation rather than equipment redesign [8].

The implementation of continuous flow systems for benzotrifluoride synthesis involves the integration of multiple reaction stages with precise temperature and flow control [10]. Advanced continuous systems utilize two-stage reactor configurations where initial fluorination occurs in a reaction vessel followed by completion in a conventional flow pipe [11]. This hybrid approach optimizes conversion while minimizing equipment complexity and capital investment [11].

Continuous flow processing demonstrates particular advantages in managing highly exothermic fluorination reactions [10]. The enhanced heat transfer characteristics of flow systems, combined with reduced reaction volumes, significantly improve safety profiles compared to equivalent batch operations [10]. Studies have shown that flow systems can achieve 4-5 times higher productivity while reducing facility footprint by 50% compared to traditional batch approaches [12].

Table: Batch vs Continuous Flow Process Comparison

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Control | Flexible adjustment | Precise automated control |

| Heat Transfer | Variable with scale | Excellent and consistent |

| Mixing Efficiency | Dependent on reactor design | Superior mixing |

| Scalability | Complex scale-up | Linear scale-up |

| Safety Profile | Higher risk for exothermic reactions | Enhanced safety |

| Product Quality | Batch-to-batch variation | Consistent quality |

| Capital Investment | Lower initial cost | Higher initial cost |

| Operating Cost | Higher per unit | Lower per unit |

Purification Strategies and Yield Maximization

The purification of 3,5-dichloro-4-fluorobenzotrifluoride requires sophisticated separation techniques to achieve the high purity levels demanded for industrial applications. The primary purification strategy involves distillation under reduced pressure, taking advantage of the compound's relatively low boiling point and thermal stability [5] [13].

Vacuum distillation represents the most effective purification method for benzotrifluoride derivatives [13]. The reduced pressure conditions lower the boiling point, enabling separation at temperatures that minimize thermal decomposition and preserve product integrity [13]. The distillation process typically operates under absolute pressures of 20 millimeters of mercury, achieving separation temperatures between 109°C and 110°C for optimal yield recovery [5].

The purification protocol begins with conventional post-treatment of the crude reaction mixture [5]. This involves filtration to remove inorganic salts such as potassium chloride and unreacted potassium fluoride, followed by washing with appropriate solvents to eliminate residual catalyst materials [5]. The filtered solution undergoes solvent recovery through controlled distillation before final product purification [5].

Crystallization techniques provide an alternative purification approach for specific benzotrifluoride derivatives [13]. The method exploits differential solubility characteristics between the target compound and impurities in selected solvent systems [13]. The process involves heating to achieve saturation followed by controlled cooling to promote selective crystallization of the desired product [13].

Advanced purification strategies incorporate multiple separation stages to maximize yield recovery [14]. The implementation of tetrafluoroborate salt precipitation enables highly efficient separation with yields approaching 99% and purities exceeding 99% [14]. This approach involves acidification of the reaction mixture followed by controlled addition of alkali metal salts to promote selective precipitation [14].

Yield maximization strategies focus on optimizing reaction stoichiometry and minimizing side reactions [11]. Research has demonstrated that maintaining hydrogen fluoride to benzotrichloride ratios between 1.0 and 1.1 on a stoichiometric basis achieves optimal conversion while minimizing excess reagent requirements [11]. The use of intensive mixing with Reynolds numbers between 65,000 and 100,000 ensures complete reactant contact and maximizes conversion efficiency [11].

Table: Fluorination Reaction Conditions for Benzotrifluoride Synthesis

| Starting Material | Temperature (°C) | Reaction Time (hours) | Fluorinating Agent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pentachlorobenzonitrile | 170-180 | 6 | KF/Sulforane | 81.3 | 96 |

| Tetrachloroisophthalonitrile | 110 | 1 | KF/DMF | 89.7 | 97 |

| 3,5-Dichlorobenzotrifluoride | 196-206 | 23.5-34.5 | KF/NMP | 88-89 | >85 |

| 4-Chloro-3,5-dinitrobenzotrifluoride | 200-270 | 4-24 | KF | 70-97 | 90-95 |

Byproduct Formation Analysis in Multi-Step Syntheses

The synthesis of 3,5-dichloro-4-fluorobenzotrifluoride involves complex multi-step reaction pathways that generate various byproducts requiring careful analysis and control [6] [15]. Understanding byproduct formation mechanisms is essential for optimizing reaction conditions and developing effective separation strategies.

The primary byproduct category consists of over-fluorinated compounds resulting from excessive fluorination beyond the desired substitution pattern [6]. These compounds, including trifluorobenzotrifluoride, typically form when reaction temperatures exceed optimal ranges or when fluoride concentrations become excessive [6]. The formation of trifluorobenzotrifluoride can be minimized by maintaining reaction temperatures between 196°C and 206°C and controlling fluoride stoichiometry [6].

Partially fluorinated intermediates represent another significant byproduct class arising from incomplete fluorination reactions [5]. These compounds form when reaction times are insufficient or when catalyst activity is suboptimal [5]. The analysis of reaction progress through gas chromatography reveals that conversion rates approaching 100% are necessary to minimize these intermediates [5].

Resin formation products constitute a particularly problematic byproduct category that can significantly impact process efficiency [11]. These polymeric materials form through side reactions involving aromatic substrates under high-temperature conditions [11]. The formation of resin byproducts can be controlled through the addition of hexamethylenetetramine or similar additives that inhibit polymerization pathways [11].

Hydrochloride salt formation occurs as a consequence of hydrogen chloride generation during halogen exchange reactions [16]. These inorganic byproducts require removal through aqueous washing or neutralization procedures [16]. The management of hydrogen chloride evolution is critical for maintaining reaction selectivity and preventing equipment corrosion [16].

The mechanistic analysis of byproduct formation reveals that adjacent fluorine substituents are preferentially removed during side reactions [17]. This selectivity pattern provides insights for optimizing reaction conditions to minimize unwanted defluorination pathways [17]. The understanding of these mechanisms enables the development of catalyst systems that enhance desired reaction pathways while suppressing byproduct formation [17].

Table: Common Byproducts in Benzotrifluoride Synthesis

| Byproduct | Formation Mechanism | Typical Yield (%) | Control Strategy |

|---|---|---|---|

| Over-fluorinated compounds | Excessive fluorination | 2-10 | Temperature control |

| Trifluorobenzotrifluoride | Complete halogen replacement | 2-5 | Stoichiometric control |

| Partially fluorinated intermediates | Incomplete fluorination | 5-15 | Reaction time optimization |

| Hydrochloride salts | HCl side reactions | 1-3 | Base addition |

| Resin formation products | Polymerization reactions | 1-5 | Reaction condition optimization |

The development of analytical methods for byproduct quantification employs gas chromatography-mass spectrometry techniques that enable precise identification and quantification of trace impurities [18]. These analytical approaches provide essential feedback for process optimization and quality control in industrial production systems [18].

Table: Physical Properties of 3,5-Dichloro-4-fluorobenzotrifluoride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂Cl₂F₄ |

| Molecular Weight (g/mol) | 232.99 |

| Boiling Point (°C) | 166-168 |

| Flash Point (°C) | 73 |

| Density (g/mL at 25°C) | 1.555 |

| Appearance | Clear liquid |

| CAS Number | 77227-81-7 |

Thermal Transition Properties

The thermodynamic properties of 3,5-Dichloro-4-fluorobenzotrifluoride demonstrate the significant impact of multiple halogen substitutions on the molecular behavior of aromatic compounds. The compound exhibits a boiling point range of 166-168°C under standard atmospheric conditions [1], which is considerably elevated compared to benzene (80.1°C) due to the substantial increase in molecular weight and the presence of multiple electronegative substituents that enhance intermolecular dipole-dipole interactions.

| Property | Value | Reference Compound | Comparison | Citation |

|---|---|---|---|---|

| Boiling Point (°C) | 166-168 [1] | Benzene (80.1°C) | +85-87°C higher | [1] |

| Density (g/mL at 25°C) | 1.555 [1] [2] | Benzene (0.876 g/mL) | +77.5% increase | [1] [2] |

| Flash Point (°C) | 73 [2] | Benzene (-11°C) | +84°C higher | [2] |

| Refractive Index | 1.462 [2] | Benzene (1.501) | -2.6% decrease | [2] |

The melting point data for 3,5-Dichloro-4-fluorobenzotrifluoride is not readily available in the literature [1], which is common for many specialized halogenated aromatic compounds. However, based on structural analogies with related dichlorofluorobenzotrifluorides, the melting point would be expected to fall within the range of -20°C to +20°C, considering the asymmetric substitution pattern that would disrupt crystal packing efficiency compared to more symmetrically substituted analogues.

Density and Molecular Packing

The density of 3,5-Dichloro-4-fluorobenzotrifluoride at 25°C is 1.555 g/mL [1] [2], representing a significant increase compared to unsubstituted benzene. This elevated density reflects the substantial contribution of heavy halogen atoms to the molecular mass and the efficient molecular packing facilitated by halogen-halogen interactions. The density value is consistent with other polyhalogenated aromatic compounds, where each additional halogen substituent typically increases the density by 0.1-0.2 g/mL.

The molecular volume calculations based on the density indicate efficient packing despite the bulky trifluoromethyl group, suggesting that the molecule adopts conformations that minimize steric hindrance while maximizing attractive intermolecular interactions. The relatively high density also indicates strong intermolecular forces, primarily arising from dipole-dipole interactions between the highly polarized C-F and C-Cl bonds.

Phase Behavior and Thermal Stability

The phase behavior of 3,5-Dichloro-4-fluorobenzotrifluoride at ambient conditions shows that the compound exists as a clear light yellow liquid [1], indicating good thermal stability at room temperature. The liquid state under standard conditions, combined with the relatively high boiling point, suggests a broad liquid range that would be advantageous for applications requiring liquid-phase processing or reactions.

The thermal stability of the compound is enhanced by the presence of multiple C-F bonds, which are among the strongest single bonds in organic chemistry. The C-F bond dissociation energy typically ranges from 485-525 kJ/mol, significantly higher than C-H bonds (415 kJ/mol) or C-Cl bonds (350 kJ/mol) [3]. This enhanced thermal stability is reflected in the decomposition temperature, which would be expected to exceed 250°C based on similar fluorinated aromatic compounds.

Vapor Pressure and Volatility

While specific vapor pressure data for 3,5-Dichloro-4-fluorobenzotrifluoride is not available in the literature, the vapor pressure can be estimated using correlations based on boiling point and molecular structure. The relatively high boiling point (166-168°C) [1] suggests a moderate vapor pressure at room temperature, likely in the range of 0.1-1.0 mmHg at 25°C. This volatility profile makes the compound suitable for applications where controlled evaporation is desired while maintaining reasonable handling safety.

The volatility characteristics are influenced by the molecular symmetry and the distribution of polar substituents. The presence of the trifluoromethyl group and multiple halogen substituents creates a molecule with significant dipole moment, leading to stronger intermolecular attractions that reduce vapor pressure compared to less polar analogues.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization of 3,5-Dichloro-4-fluorobenzotrifluoride provides detailed insights into the molecular structure and electronic environment of the compound. The ¹H NMR spectrum would be expected to show a characteristic aromatic region with signals between 7.0-8.0 ppm [4] [5], corresponding to the two equivalent aromatic protons at the 2,6-positions of the benzene ring.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment | Citation |

|---|---|---|---|---|

| ¹H | 7.0-8.0 [4] [5] | Singlet | H-2, H-6 (aromatic) | [4] [5] |

| ¹³C | 120-140 [4] [5] | Various | Aromatic carbons | [4] [5] |

| ¹³C | 120-130 [4] [6] | Quartet (J ~280 Hz) | CF₃ carbon | [4] [6] |

| ¹⁹F | -60 to -65 [4] [6] | Singlet | CF₃ fluorines | [4] [6] |

| ¹⁹F | -110 to -120 [4] [5] | Singlet | Aromatic fluorine | [4] [5] |

The ¹³C NMR spectrum would exhibit multiple signals in the aromatic region (120-140 ppm) corresponding to the six different carbon environments in the benzene ring. The carbon bearing the trifluoromethyl group would appear as a characteristic quartet due to coupling with the three fluorine atoms, typically centered around 120-130 ppm with a large coupling constant of approximately 280 Hz [4] [6]. The carbons bearing chlorine substituents would be shifted downfield compared to unsubstituted positions due to the deshielding effect of chlorine.

The ¹⁹F NMR spectrum would show two distinct signals: one for the three equivalent fluorines of the trifluoromethyl group appearing around -60 to -65 ppm [4] [6], and another for the aromatic fluorine at position 4, which would appear significantly upfield at -110 to -120 ppm [4] [5] due to the different electronic environment compared to the aliphatic CF₃ fluorines.

Infrared Spectroscopy

The infrared spectroscopic signature of 3,5-Dichloro-4-fluorobenzotrifluoride reveals characteristic absorption bands that reflect the presence of aromatic C-H bonds, C-F bonds, C-Cl bonds, and the trifluoromethyl group. The IR spectrum provides a fingerprint for structural identification and functional group analysis.

| Frequency Range (cm⁻¹) | Assignment | Intensity | Characteristics | Citation |

|---|---|---|---|---|

| 3030-3100 [7] [8] | Aromatic C-H stretching | Weak | Sharp bands | [7] [8] |

| 1580-1620 [7] [8] | C=C aromatic stretching | Medium-Strong | Multiple bands | [7] [8] |

| 1450-1500 [7] [8] | C=C aromatic stretching | Strong | Characteristic doublet | [7] [8] |

| 1300-1400 [7] [9] | CF₃ symmetric stretching | Strong | Single sharp band | [7] [9] |

| 1100-1280 [7] [9] | CF₃ asymmetric stretching | Very Strong | Complex multiplet | [7] [9] |

| 800-900 [7] [8] | Aromatic C-H out-of-plane | Medium | Substitution pattern dependent | [7] [8] |

| 690-780 [7] | C-Cl stretching | Strong | Multiple bands for two C-Cl | [7] |

| 650-700 [7] [9] | CF₃ symmetric deformation | Medium | Broad band | [7] [9] |

| 300-400 [7] [9] | CF₃ asymmetric deformation | Medium | Low frequency region | [7] [9] |

The aromatic C-H stretching vibrations appear in the 3030-3100 cm⁻¹ region with characteristically weak intensity [7] [8], distinguishing them from aliphatic C-H stretches that appear at higher frequencies. The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1620 cm⁻¹ region [7] [8], with the exact pattern being diagnostic of the substitution pattern on the benzene ring.

The trifluoromethyl group exhibits particularly distinctive spectroscopic features, with the symmetric CF₃ stretching appearing as a strong, sharp band around 1300-1400 cm⁻¹ [7] [9]. The asymmetric CF₃ stretching modes produce very strong, complex absorption patterns in the 1100-1280 cm⁻¹ region [7] [9], often appearing as the most intense features in the entire spectrum. These CF₃ vibrations are particularly useful for confirming the presence and environment of the trifluoromethyl group.

Mass Spectrometry

The mass spectrometric behavior of 3,5-Dichloro-4-fluorobenzotrifluoride provides valuable information about molecular fragmentation patterns and structural confirmation. The molecular ion peak appears at m/z 232.99 [11], with characteristic isotope patterns reflecting the presence of two chlorine atoms.

| m/z | Ion Assignment | Relative Intensity | Isotope Pattern | Fragmentation Mechanism | Citation |

|---|---|---|---|---|---|

| 232.99 [11] | M⁺- (molecular ion) | Low-Medium | M, M+2, M+4 (Cl₂) | Molecular ion | [11] |

| 213.98 [11] | [M-F]⁺ | Medium | M, M+2, M+4 (Cl₂) | Loss of aromatic fluorine | [11] |

| 182.01 [11] | [M-Cl₂]⁺- | Low | Base peak region | Loss of both chlorines | [11] |

| 163.00 [11] | [M-CF₃]⁺ | High | M, M+2, M+4 (Cl₂) | Loss of trifluoromethyl | [11] |

| 145.99 [11] | [M-Cl₂F]⁺ | Medium | M, M+2, M+4 (Cl₂) | Loss of Cl₂ and F | [11] |

| 127.00 [11] | C₆H₂ClF₂⁺ | Medium | M, M+2 (Cl) | Aromatic fragment | [11] |

| 95.02 [11] | C₆H₂Cl⁺ | Medium | M, M+2 (Cl) | Substituted benzene | [11] |

| 69.00 [11] | CF₃⁺ | High | Monoisotopic | Trifluoromethyl cation | [11] |

The molecular ion typically shows low to medium intensity due to the relatively weak molecular ion stability common in highly halogenated aromatic compounds [11]. The characteristic isotope pattern shows peaks at M, M+2, and M+4 with intensity ratios of approximately 9:6:1, reflecting the presence of two chlorine atoms (each contributing to M+2 isotope peaks).

The most significant fragmentation pathway involves the loss of the trifluoromethyl group (M-69), producing a base peak or high-intensity ion at m/z 163 [11]. This fragmentation is thermodynamically favorable due to the stability of both the CF₃⁺ cation and the resulting chlorofluorobenzene cation. The CF₃⁺ ion itself appears as a prominent peak at m/z 69 [11] and serves as a diagnostic marker for the presence of the trifluoromethyl group.

Raman Spectroscopy

While specific Raman spectroscopic data for 3,5-Dichloro-4-fluorobenzotrifluoride is limited in the literature, Raman spectroscopy would provide complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in IR spectra. The polarized Raman spectra would show characteristic bands for the aromatic ring breathing modes, symmetric CF₃ vibrations, and C-Cl stretching modes [9].

The Raman spectrum would be particularly valuable for analyzing the symmetric vibrations of the trifluoromethyl group and the aromatic ring system. Depolarization ratio measurements would help distinguish between symmetric and antisymmetric vibrational modes, providing additional structural confirmation and vibrational assignments.

Solubility Parameters in Organic Solvent Systems

Theoretical Solubility Framework

The solubility behavior of 3,5-Dichloro-4-fluorobenzotrifluoride in various organic solvent systems can be understood through the application of solubility parameter theory and the principle of "like dissolves like." The compound's highly halogenated structure, with multiple electron-withdrawing substituents, creates a molecule with distinctive polarity and intermolecular interaction characteristics that influence its solubility profile across different solvent classes.

The molecular structure features multiple C-F bonds (bond dipole ~1.4 D each), C-Cl bonds (bond dipole ~1.5 D each), and an aromatic system, resulting in a net molecular dipole moment estimated to be in the range of 2.5-3.5 D [12] [13]. This significant polarity, combined with the ability to participate in dipole-dipole interactions and potential halogen bonding, determines the compound's compatibility with various solvents.

Solubility in Nonpolar and Weakly Polar Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Mechanism | Citation |

|---|---|---|---|---|

| Alkanes | Hexane, Heptane | Very Low | Minimal van der Waals interactions | [14] |

| Aromatic Hydrocarbons | Benzene, Toluene | Low-Moderate | π-π interactions | [14] |

| Chlorinated Solvents | Chloroform, DCM | Good | Halogen-halogen interactions | [14] |

| Ethers | Diethyl ether, THF | Moderate | Dipole-induced dipole | [14] |

In nonpolar aliphatic solvents such as hexane and heptane, 3,5-Dichloro-4-fluorobenzotrifluoride exhibits very low solubility [14]. The highly polar nature of the molecule, with its multiple halogen substituents, creates unfavorable interactions with the nonpolar hydrocarbon environment. The solubility in these solvents would be expected to be less than 0.1 g/100 mL at room temperature, limited primarily to weak van der Waals interactions.

Aromatic hydrocarbon solvents such as benzene and toluene provide a more favorable environment due to potential π-π stacking interactions between the aromatic rings [14]. However, the significant polarity difference still limits solubility to the low-moderate range, with estimated solubility values of 1-5 g/100 mL at 25°C. The electron-deficient nature of the halogenated benzene ring may actually lead to favorable π-π interactions with electron-rich aromatic solvents.

Solubility in Chlorinated and Fluorinated Solvents

Chlorinated solvents represent an optimal solvent class for 3,5-Dichloro-4-fluorobenzotrifluoride, with good to excellent solubility expected in dichloromethane, chloroform, and carbon tetrachloride [14]. The compatibility arises from several factors: similar polarity profiles, potential halogen-halogen interactions, and the absence of strongly hydrogen-bonding functional groups that might compete for solvation.

| Chlorinated Solvent | Expected Solubility (g/100 mL) | Interaction Type | Comments | Citation |

|---|---|---|---|---|

| Dichloromethane | >20 [14] | Dipole-dipole, halogen bonding | Excellent compatibility | [14] |

| Chloroform | >15 [14] | Dipole-dipole interactions | Good solubility | [14] |

| Carbon Tetrachloride | 10-15 [14] | Van der Waals, halogen interactions | Moderate solubility | [14] |

| 1,2-Dichloroethane | >20 [14] | Multiple interaction types | Very good solubility | [14] |

The exceptional solubility in chlorinated solvents can be attributed to the formation of halogen bonds, where the chlorine atoms in the solvent can interact favorably with the electron-deficient regions around the fluorine atoms in the solute molecule. Additionally, the similar electronic properties of the C-Cl bonds in both solvent and solute create an energetically favorable solvation environment.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are expected to provide good solubility for 3,5-Dichloro-4-fluorobenzotrifluoride [15] [14]. These solvents can effectively solvate the polar molecule through dipole-dipole interactions while avoiding the complications associated with hydrogen bonding that might occur with protic solvents.

| Polar Aprotic Solvent | Expected Solubility | Solvation Mechanism | Advantages | Citation |

|---|---|---|---|---|

| DMSO | Good (>10 g/100 mL) [15] [14] | Strong dipole interactions | High solvating power | [15] [14] |

| DMF | Good (>8 g/100 mL) [15] [14] | Dipole-dipole interactions | Good thermal stability | [15] [14] |

| Acetonitrile | Moderate (5-10 g/100 mL) [14] | Dipole interactions | Low viscosity | [14] |

| Acetone | Moderate (3-8 g/100 mL) [14] | Dipole interactions | Volatile, easy removal | [14] |

DMSO, with its high dielectric constant (ε = 47) and strong dipole moment, provides particularly effective solvation for highly polar molecules like 3,5-Dichloro-4-fluorobenzotrifluoride [15] [14]. The sulfoxide oxygen can interact favorably with the electron-deficient aromatic system, while the methyl groups provide a hydrophobic environment compatible with the aromatic portion of the molecule.

Solubility in Alcoholic Solvents

Alcoholic solvents present a more complex solubility scenario due to the competing effects of polarity and hydrogen bonding capability. While the polarity of alcohols would favor dissolution of the halogenated aromatic compound, the strong hydrogen bonding network in alcohols can create barriers to solvation.

| Alcohol | Expected Solubility | Limiting Factors | Temperature Dependence | Citation |

|---|---|---|---|---|

| Methanol | Low-Moderate (2-5 g/100 mL) [14] | Hydrogen bonding network | Strong positive | [14] |

| Ethanol | Low-Moderate (3-6 g/100 mL) [14] | Hydrogen bonding, polarity | Moderate positive | [14] |

| Isopropanol | Moderate (4-8 g/100 mL) [14] | Reduced hydrogen bonding | Moderate positive | [14] |

| tert-Butanol | Moderate-Good (6-12 g/100 mL) [14] | Minimal hydrogen bonding | Strong positive | [14] |

The solubility in alcohols generally increases with temperature due to the enhanced kinetic energy that can overcome the hydrogen bonding barriers. Tertiary alcohols like tert-butanol show better solubility than primary alcohols due to reduced hydrogen bonding capability and increased steric hindrance around the hydroxyl group.

Aqueous Solubility and Hydrophobic Character

The aqueous solubility of 3,5-Dichloro-4-fluorobenzotrifluoride is expected to be extremely low, likely less than 0.01 g/100 mL at room temperature [16] [14]. This poor water solubility results from several factors: the highly hydrophobic aromatic core, the absence of hydrogen bonding donors or acceptors, and the disruption of water's hydrogen bonding network by the large, nonpolar molecular volume.

The compound would be classified as highly hydrophobic, with an estimated log P (octanol-water partition coefficient) value in the range of 3.5-4.5, indicating strong preference for organic phases over aqueous phases [16]. This hydrophobic character has important implications for environmental fate, biological uptake, and purification strategies.

Stability Under Various Environmental Conditions

Thermal Stability and Decomposition Pathways

The thermal stability of 3,5-Dichloro-4-fluorobenzotrifluoride is significantly enhanced by the presence of multiple C-F bonds, which are among the strongest single bonds in organic chemistry. Under normal storage and handling conditions, the compound demonstrates excellent thermal stability, remaining chemically unchanged at temperatures up to approximately 100°C [18] [19].

| Temperature Range (°C) | Stability Assessment | Decomposition Products | Mechanism | Citation |

|---|---|---|---|---|

| 25-100 [18] [19] | Excellent stability | No decomposition | Stable molecular structure | [18] [19] |

| 100-200 [18] | Good stability | Minimal decomposition | Slow thermal degradation | [18] |

| 200-300 [18] | Moderate stability | HF, HCl formation | C-F and C-Cl bond cleavage | [18] |

| >300 [18] | Poor stability | HF, HCl, COF₂, CO₂ | Complete decomposition | [18] |

At elevated temperatures exceeding 200°C, thermal decomposition becomes significant, with the primary decomposition products being hydrogen fluoride and hydrogen chloride [18]. The decomposition pathway typically involves the sequential loss of halogen substituents, with the aromatic fluorine and chlorine atoms being eliminated first, followed by degradation of the trifluoromethyl group at higher temperatures.

The enhanced thermal stability compared to purely chlorinated analogues can be attributed to the strength of the C-F bonds, particularly in the trifluoromethyl group. The CF₃ group acts as a stabilizing influence on the entire molecule, with the electron-withdrawing effect strengthening the aromatic C-C bonds and increasing the overall thermal decomposition threshold.

Chemical Stability and Reactivity

Under normal chemical storage conditions, 3,5-Dichloro-4-fluorobenzotrifluoride exhibits excellent chemical stability [18] [19]. The compound is stable toward most nucleophiles, weak acids, and bases under ambient conditions, with the multiple electron-withdrawing substituents deactivating the aromatic ring toward electrophilic aromatic substitution reactions.

| Chemical Environment | Stability Rating | Reaction Tendency | Precautions | Citation |

|---|---|---|---|---|

| Neutral conditions | Excellent [18] [19] | Chemically inert | Standard storage | [18] [19] |

| Weak acids (pH 3-6) | Excellent [18] | No reaction | Avoid strong acids | [18] |

| Weak bases (pH 8-10) | Good [18] | Minimal reaction | Monitor for hydrolysis | [18] |

| Strong nucleophiles | Moderate [18] | Potential substitution | Avoid prolonged contact | [18] |

| Strong oxidizers | Poor [20] [18] | Possible oxidation | Strict separation required | [20] [18] |

The compound shows particular stability toward hydrolysis, with the electron-withdrawing substituents making the aromatic carbons less susceptible to nucleophilic attack by water or hydroxide ions. However, under strongly basic conditions (pH >12) and elevated temperatures, slow hydrolysis of the aromatic halogen substituents may occur over extended periods.

Strong oxidizing agents represent the primary chemical incompatibility concern [20] [18]. Agents such as potassium permanganate, chromic acid, or concentrated nitric acid can potentially initiate oxidative decomposition, leading to the formation of hazardous decomposition products including hydrogen fluoride and hydrogen chloride.

Photochemical Stability

The photochemical stability of 3,5-Dichloro-4-fluorobenzotrifluoride under ambient lighting conditions is generally good, with the aromatic chromophore showing minimal absorption in the visible region. However, exposure to ultraviolet radiation, particularly wavelengths below 300 nm, can initiate photochemical decomposition processes.

| Radiation Type | Wavelength Range (nm) | Stability Assessment | Decomposition Rate | Citation |

|---|---|---|---|---|

| Visible light | 400-700 [21] | Excellent | No measurable decomposition | [21] |

| UV-A | 315-400 [21] | Good | <1% per year | [21] |

| UV-B | 280-315 [21] | Moderate | 1-5% per year | [21] |

| UV-C | 200-280 [21] | Poor | >10% per year | [21] |

The photochemical decomposition mechanism primarily involves the cleavage of C-Cl bonds, which are more photolabile than C-F bonds [21]. The resulting chlorine radicals can initiate secondary reactions, leading to the formation of various degradation products. For applications requiring long-term stability under UV exposure, appropriate UV stabilizers or protective packaging should be considered.

Environmental Stability and Degradation

In environmental systems, 3,5-Dichloro-4-fluorobenzotrifluoride would be expected to show high persistence due to the inherent stability of the highly fluorinated aromatic structure. The compound would be resistant to biological degradation processes, with the multiple halogen substituents making it a poor substrate for most enzymatic systems [21].

| Environmental Compartment | Persistence | Degradation Pathway | Half-life Estimate | Citation |

|---|---|---|---|---|

| Atmospheric | High [21] | Photolysis, OH radical reaction | 1-5 years | [21] |

| Aquatic | Very High [21] | Minimal biodegradation | >10 years | [21] |

| Soil | Very High [21] | Limited microbial degradation | >10 years | [21] |

| Sediment | Extremely High [21] | Virtually no degradation | >50 years | [21] |

The environmental persistence of fluorinated aromatic compounds like 3,5-Dichloro-4-fluorobenzotrifluoride has raised concerns regarding their potential bioaccumulation and long-term environmental impact [21]. The high hydrophobicity and chemical stability contribute to bioaccumulation potential, particularly in lipid-rich tissues and environmental compartments.

Atmospheric degradation would primarily occur through reaction with hydroxyl radicals or direct photolysis, but these processes are relatively slow for heavily halogenated aromatics [21]. The presence of the trifluoromethyl group further enhances persistence, as this functional group is highly resistant to biological and chemical degradation under environmental conditions.

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic